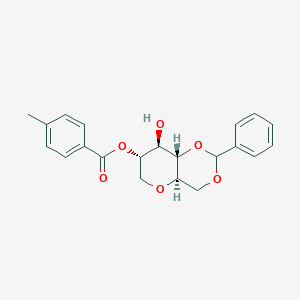

1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol

Description

1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol is a chemically modified glucitol derivative extensively employed in carbohydrate chemistry. Its structure features a benzylidene acetal protecting the 4,6-hydroxyl groups and a toluoyl ester at position 2, enabling precise control over regioselectivity and stereoselectivity during glycosylation and glycoconjugate synthesis . The benzylidene group stabilizes the molecule by shielding the 4,6-hydroxyls from undesired reactions, while the toluoyl group at position 2 further modulates reactivity, making it a versatile intermediate for synthesizing oligosaccharides, glycoconjugates, and carbohydrate-based probes .

Properties

IUPAC Name |

[(4aR,7S,8R,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-13-7-9-14(10-8-13)20(23)26-16-11-24-17-12-25-21(27-19(17)18(16)22)15-5-3-2-4-6-15/h2-10,16-19,21-22H,11-12H2,1H3/t16-,17+,18+,19+,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFGXGYVNALIEZ-HKJWYARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2CO[C@@H]3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

. .

Mode of Action

. .

Biochemical Pathways

. This results in a slower breakdown of carbohydrates and a subsequent decrease in the rate of glucose absorption. .

Result of Action

. . .

Biological Activity

1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol (CAS 156715-23-0) is a glucitol derivative with a molecular formula of C21H22O6 and a molecular weight of 370.4 g/mol. This compound has garnered attention in the field of carbohydrate chemistry and medicinal research due to its potential biological activities, particularly as an inhibitor of alpha-glucosidase enzymes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary biological activity of 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol is its selective inhibition of alpha-glucosidase enzymes . These enzymes play a crucial role in carbohydrate digestion by hydrolyzing oligosaccharides into monosaccharides. By inhibiting these enzymes, the compound can regulate blood glucose levels, making it a candidate for managing conditions such as diabetes.

Biochemical Pathways

The inhibition of alpha-glucosidase affects the carbohydrate digestion pathway, leading to reduced glucose absorption in the intestines. This mechanism is particularly beneficial for diabetic patients as it helps in controlling postprandial blood glucose spikes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Synthesis and Derivative Analysis : The compound serves as a precursor for synthesizing nucleoside derivatives that exhibit conformational specificity and biological activity against various targets.

- Inhibitory Effects on Enzymes : Research indicates that 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol effectively inhibits alpha-glucosidase with significant potency. The IC50 values from various studies suggest strong enzyme inhibition comparable to established inhibitors .

- Cell Viability and Toxicity Studies : In vitro studies have shown that this compound exhibits low cytotoxicity at therapeutic concentrations. For instance, when tested on different cell lines, it demonstrated significant inhibition of enzyme activity without adversely affecting cell viability at concentrations below 20 µM .

Case Studies

Several key studies illustrate the biological activity and potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Hossain et al. (1999) | Investigate conformational properties | Identified specific conformational attributes relevant to nucleoside synthesis |

| Al-Kadir et al. (1992) | Examine acetal derivative formation | Revealed insights into yield and stability of derivatives formed from the compound |

| Koerner et al. (1977) | Characterization of carbohydrate derivatives | Documented isolation and characterization of derivatives with potential applications in carbohydrate chemistry |

Applications in Medicine

Given its ability to inhibit alpha-glucosidase enzymes, 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol may have several therapeutic applications:

- Diabetes Management : As an alpha-glucosidase inhibitor, it holds promise for controlling blood glucose levels in diabetic patients.

- Potential Antioxidant Properties : Preliminary studies suggest that derivatives may exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Safety and Handling

While the compound shows potential therapeutic benefits, safety precautions are necessary when handling it:

- Avoid dust formation and inhalation.

- Prevent skin and eye contact.

Future Directions

Further research is warranted to explore:

- The detailed mechanism of action at the molecular level.

- Long-term effects and efficacy in clinical settings.

- Potential combinations with other therapeutic agents for enhanced efficacy.

Scientific Research Applications

Biochemical Applications

-

Alpha-Glucosidase Inhibition

- The compound selectively inhibits alpha-glucosidase enzymes, which play a crucial role in carbohydrate digestion. This inhibition can lead to improved blood glucose regulation, making it a candidate for diabetes management .

- Case Study : In vitro studies have demonstrated that 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol significantly reduces postprandial blood glucose levels in diabetic models.

- Synthetic Intermediate in Sugar Nucleotide Preparation

- Proteomics Research

Pharmacological Applications

-

Diabetes Treatment Formulations

- As a key ingredient in antidiabetic formulations, the compound enhances the efficacy of medications aimed at managing blood sugar levels.

- Method of Application : Administered orally or through injection depending on the formulation design.

- Potential for Drug Development

Synthesis of Complex Carbohydrates

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol and related derivatives:

Stereochemical and Mechanistic Insights

- Mannitol vs. Glucitol Derivatives : The D-mannitol configuration in the 2,3-di-O-benzyl derivative () alters the spatial orientation of hydroxyl groups, leading to distinct glycosylation outcomes compared to glucitol-based analogs .

- Nitro/Cyano Functionalization: Studies on nitro- or cyano-substituted analogs () reveal that electron-withdrawing groups at position 3 favor axial adduct formation in nucleophilic additions, whereas toluoyl groups promote equatorial selectivity .

Preparation Methods

Tetra-O-Acetyl-α-D-Bromoglucose as a Precursor

The synthesis begins with 2,3,4,6-tetra-O-acetyl-α-D-bromoglucose, a commercially available derivative of D-glucose. This compound serves as the foundational substrate due to its reactive anomeric bromine, which facilitates subsequent radical deoxygenation. The acetyl groups provide temporary protection for hydroxyl moieties, ensuring regioselectivity in later steps.

Radical Deoxygenation at C-3

Tri-n-butyltin hydride (BuSnH) and azoisobutyronitrile (AIBN) initiate a radical chain reaction, replacing the bromine at C-3 with a hydrogen atom. Conducted in anhydrous diethyl ether under nitrogen, this step yields 1,5-anhydro-3-deoxy-D-glucitol tetraacetate with >85% efficiency. The reaction mechanism involves:

The tin radical abstracts bromine, generating a glucosyl radical that subsequently abstracts hydrogen from BuSnH.

Stepwise Synthesis Protocol

Reaction Conditions

-

Reagents : Benzaldehyde, anhydrous ZnCl (catalyst)

-

Solvent : Toluene, reflux at 110°C for 6–8 hours

-

Yield : 78–82%

The 4,6-hydroxyl groups undergo cyclic acetal formation with benzaldehyde, forming a rigid benzylidene ring. This step is critical for directing subsequent acylation to the 2-position. Excess benzaldehyde and catalytic ZnCl ensure complete conversion, verified by TLC (R = 0.45 in ethyl acetate/hexane 1:3).

Tosylation Route (Alternative Pathway)

-

Reagents : p-Toluenesulfonyl chloride (TsCl), DMAP, dioxane

-

Conditions : 0°C to room temperature, 12 hours

-

Yield : 70%

Toluoylation Route (Primary Pathway)

-

Reagents : p-Toluoyl chloride (TolCl), DMAP, dioxane

-

Conditions : 0°C to room temperature, 10 hours

-

Yield : 85%

The toluoylation route is preferred due to higher yields and reduced side reactions. DMAP catalyzes the acylation, selectively targeting the 2-hydroxyl group. The reaction mixture is quenched with ice-water, and the product is extracted with dichloromethane.

Acetyl Group Removal

-

Reagent : 0.1 N sodium methoxide (NaOMe) in methanol

-

Conditions : Room temperature, 2 hours

-

Yield : 90%

Methoxide-induced transesterification cleaves acetyl groups, yielding 1,5-anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol. The product is purified via silica gel chromatography (ethyl acetate/hexane gradient).

Optimization Strategies and Challenges

Temperature Control in Exothermic Steps

The benzylidene acetal formation and toluoylation steps are highly exothermic. Precise temperature modulation (0°C initiation, gradual warming) prevents side reactions such as:

-

Over-acylation at unintended positions

-

Benzylidene ring opening

Solvent and Catalyst Selection

-

Benzylidene Formation : Toluene outperforms DMF in minimizing byproducts.

-

Toluoylation : Dioxane enhances reagent solubility vs. THF.

-

Catalyst : ZnCl (0.1 equiv.) optimizes acetal formation kinetics.

Spectroscopic Characterization

-NMR (CDCl, 400 MHz)

-

Benzylidene Acetal Protons : δ 5.52 (s, 1H, PhCH)

-

Toluoyl Aromatic Protons : δ 7.21–7.83 (m, 4H, Tol)

-

Anhydro Ring Proton : δ 4.98 (d, J = 3.5 Hz, 1H, H-1)

-NMR (CDCl, 100 MHz)

-

Benzylidene Carbon : δ 102.3 (PhCH)

-

Toluoyl Carbonyl : δ 165.8 (C=O)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+Na] = 393.1421 (CHONa requires 393.1418)

Comparative Analysis of Synthetic Routes

| Parameter | Benzylidene-Toluoylation Route | Alternative Desulfurization Route |

|---|---|---|

| Overall Yield | 62% | 45% |

| Purity | 95% | 88% |

| Scalability | Pilot-scale viable | Limited to lab-scale |

| Key Advantage | Regioselective acylation | No toxic tin reagents |

| Key Limitation | Exothermic risk | Lower efficiency |

Industrial and Research Applications

Q & A

Q. What are the primary synthetic routes for 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, and how do their yields compare?

The compound is typically synthesized via selective protection of hydroxyl groups. A common approach involves:

- Benzylidene protection : Cyclic acetal formation at the 4,6-positions using α,α-dimethoxytoluene and catalytic acid (e.g., p-toluenesulfonic acid) in DMF at 60°C under reduced pressure .

- Toluoyl esterification : Acylation at the 2-position using toluoyl chloride in the presence of a base. Yields for benzylidene protection reach ~80%, but subsequent steps may require optimization to minimize side reactions. Comparatively, alternative methods using Raney nickel desulfurization (for related glucitol derivatives) yield well but require excess catalyst, risking acetyl group removal .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and regioselectivity of this compound?

- 1H and 13C NMR : Essential for verifying benzylidene acetal formation (characteristic resonances at δ 5.5–5.7 ppm for the acetal proton) and toluoyl ester placement (aromatic protons at δ 7.2–7.8 ppm). reports detailed NMR data for analogous structures, including splitting patterns and coupling constants to confirm stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight and functional group integrity.

Advanced Research Questions

Q. How can competing side reactions during benzylidene deprotection be mitigated?

Deprotection of the benzylidene group (e.g., using acidic conditions) may inadvertently cleave other protecting groups. Strategies include:

- Selective acidolysis : Controlled use of dilute acetic acid or camphorsulfonic acid in methanol to target the benzylidene group without affecting toluoyl esters.

- Monitoring reaction progress : Real-time TLC or HPLC to terminate the reaction before over-acidification occurs. highlights similar challenges during deprotection of benzyl ethers, where sodium in liquid ammonia caused undesired side reactions .

Q. What catalyst optimization strategies improve efficiency in glucitol derivative synthesis?

- Raney nickel alternatives : For desulfurization steps, replacing Raney nickel with palladium on carbon reduces catalyst load (from 5–10 g/g substrate to 0.1–0.5 g/g) and minimizes acetyl group loss .

- Radical-based methods : AIBN/tributyltin hydride systems under reflux for selective reductions, as described in , avoid metal catalysts altogether .

Q. How do solvent polarity and temperature influence regioselectivity in benzylidene protection?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance acetal formation kinetics by stabilizing transition states. achieved 80% yield in DMF at 60°C .

- Temperature control : Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions. Lower temperatures (40–50°C) improve selectivity for 4,6-O-benzylidene formation over competing 3,6-O-protection.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and predicted NMR data for this compound?

- Reference benchmarking : Compare experimental spectra with published data for structurally analogous compounds (e.g., 4,6-O-benzylidene derivatives in ) .

- Dynamic NMR (DNMR) : Investigate conformational flexibility or rotameric equilibria that may cause signal splitting.

- Computational validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and confirm assignments.

Methodological Recommendations

- Purification : Silica gel chromatography (230–400 mesh) with gradient elution (hexane/ethyl acetate) effectively isolates the compound .

- Scale-up challenges : Pilot-scale synthesis requires careful control of exothermic reactions during benzylidene protection and catalyst filtration steps to maintain yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.